Propionato de sodio-13C3

Descripción general

Descripción

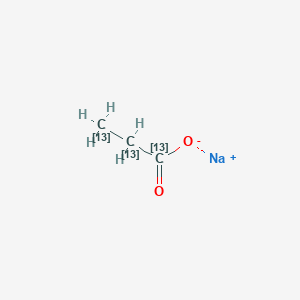

Sodium propionate-13C3, also known as propionic acid-13C3 sodium salt, is a stable isotope-labeled compound. It is commonly used in various scientific research applications, particularly in mass spectrometry. The compound has a molecular formula of 13C3H5NaO2 and a molecular weight of 99.04 g/mol .

Aplicaciones Científicas De Investigación

Metabolic Studies

1.1. Tracing Metabolic Pathways

Sodium propionate-13C3 is widely used in metabolic flux analysis to trace the pathways of propionate metabolism in living organisms. A study involving fasted C57BL/6J mice demonstrated that infusion with [13C3]propionate allowed researchers to assess hepatic fluxes and gluconeogenesis. The results indicated significant differences in pyruvate cycling fluxes when compared to other isotopes, highlighting the importance of using sodium propionate-13C3 for accurate metabolic modeling .

1.2. Epigenetic Studies

Recent research has shown that disturbances in propionate metabolism can lead to epigenetic changes affecting cardiac function. In a study examining the effects of propionate on histone modifications, sodium propionate-13C3 was utilized to trace its metabolic effects on cardiac myocytes. The findings suggested that increased levels of propionyl-CoA due to propionate excess were linked to altered gene expression related to cardiac dysfunction .

Synthetic Chemistry

2.1. Synthesis of Isotopically Labeled Compounds

Sodium propionate-13C3 serves as a precursor for synthesizing various isotopically labeled compounds, including vitamin B6 vitamers. Research has demonstrated efficient synthetic routes starting from sodium propionate-13C3, enabling the preparation of [13C3]-labelled pyridoxine (PN) and its derivatives through a series of chemical transformations . This application is crucial for developing reference standards for analytical testing.

| Compound | Synthesis Steps | Yield (%) |

|---|---|---|

| Pyridoxine | 10 linear steps | 17 |

| Other vitamers | Various transformations | Moderate to good (67-88) |

Analytical Applications

3.1. Mass Spectrometry

Due to its isotopic purity (99 atom % 13C), sodium propionate-13C3 is suitable for mass spectrometry applications. It is used as a reference standard in pharmaceutical analytical testing, providing reliable data for quantifying metabolites in biological samples . The compound's stability and specificity make it an essential tool in analytical chemistry.

Case Studies

4.1. Liver Metabolism Analysis

In one notable case study, researchers infused [13C3]propionate into mice to analyze liver metabolism under fasting conditions. The study revealed significant insights into gluconeogenesis and pyruvate cycling, demonstrating how sodium propionate-13C3 can elucidate complex metabolic interactions within the liver .

4.2. Cardiac Function Investigation

Another case study explored the impact of propionate on cardiac myocytes using sodium propionate-13C3 as a tracer. The findings indicated that altered propionate metabolism could lead to detrimental epigenetic changes affecting heart function, thereby establishing a link between metabolic disturbances and cardiovascular health .

Mecanismo De Acción

Target of Action

Sodium propionate-13C3, also known as propionic acid-13C3 sodium salt, is a variant of sodium propionate where the carbon atoms are replaced with the stable isotope Carbon-13 . The primary targets of sodium propionate are various types of mold and some bacteria, where it acts as an antimicrobial agent .

Mode of Action

It is known that propionates, in general, can disrupt the ph balance within the microbial cell, inhibiting growth and eventually leading to cell death .

Biochemical Pathways

Sodium propionate-13C3 is involved in several biochemical pathways. It is a product of the fermentation of dietary fibers in the gut microbiome, and it can be metabolized into glucose in the liver . It is also involved in the amino acids and short-chain fatty acid metabolism pathways .

Pharmacokinetics

It is known that propionates are rapidly absorbed, metabolized, and excreted by the body . The use of the 13C isotope allows for the tracking of the compound through various metabolic pathways using mass spectrometry .

Result of Action

The primary result of Sodium propionate-13C3’s action is the inhibition of mold and bacterial growth, making it an effective food preservative . In the context of the gut microbiome, it can contribute to overall health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful ones .

Action Environment

The efficacy and stability of Sodium propionate-13C3 can be influenced by various environmental factors. For instance, its antimicrobial activity is pH-dependent, being more effective in more acidic environments . Additionally, it should be stored at room temperature away from light and moisture to maintain its stability .

Análisis Bioquímico

Biochemical Properties

Sodium propionate-13C3 plays a significant role in various biochemical reactions. It is primarily involved in the metabolism of short-chain fatty acids, which are crucial for energy production and cellular signaling. This compound interacts with several enzymes, including propionyl-CoA carboxylase and methylmalonyl-CoA mutase, which are essential for the conversion of propionate to succinyl-CoA, a key intermediate in the citric acid cycle . Additionally, sodium propionate-13C3 can influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammatory responses .

Cellular Effects

Sodium propionate-13C3 has notable effects on various cell types and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium propionate-13C3 can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli . It also enhances the production of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and heme oxygenase-1 (HO-1), thereby reducing oxidative stress in cells . These effects highlight the compound’s potential in regulating inflammation and oxidative stress at the cellular level.

Molecular Mechanism

At the molecular level, sodium propionate-13C3 exerts its effects through various binding interactions and enzyme modulations. It binds to propionyl-CoA carboxylase, facilitating the carboxylation of propionyl-CoA to form methylmalonyl-CoA . This reaction is crucial for the subsequent conversion to succinyl-CoA, which enters the citric acid cycle. Sodium propionate-13C3 also influences gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and oxidative stress . These molecular interactions underscore the compound’s role in metabolic and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium propionate-13C3 can vary over time. The compound is stable under standard storage conditions, but its activity may change upon prolonged exposure to certain environmental factors. Studies have shown that sodium propionate-13C3 can maintain its biochemical activity for extended periods when stored at appropriate temperatures

Dosage Effects in Animal Models

The effects of sodium propionate-13C3 in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, sodium propionate-13C3 may induce adverse effects, including potential toxicity and disruptions in metabolic processes . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

Sodium propionate-13C3 is involved in several metabolic pathways, particularly those related to short-chain fatty acid metabolism. It is converted to propionyl-CoA, which then undergoes carboxylation to form methylmalonyl-CoA. This intermediate is subsequently converted to succinyl-CoA, which enters the citric acid cycle for energy production . The compound’s involvement in these pathways highlights its importance in cellular energy metabolism and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, sodium propionate-13C3 is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . The compound’s distribution is influenced by its interactions with binding proteins and transporters, which facilitate its movement across cellular membranes. Understanding these transport mechanisms is essential for elucidating the compound’s cellular localization and accumulation.

Subcellular Localization

Sodium propionate-13C3 is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to particular organelles . For example, sodium propionate-13C3 may accumulate in mitochondria, where it participates in metabolic reactions such as the citric acid cycle. Its subcellular localization is crucial for its activity and function within cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium propionate-13C3 is synthesized by neutralizing propionic acid-13C3 with sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is isolated by evaporating the water and crystallizing the sodium propionate-13C3 .

Industrial Production Methods: In industrial settings, the production of sodium propionate-13C3 follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet the standards required for scientific research .

Análisis De Reacciones Químicas

Types of Reactions: Sodium propionate-13C3 can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form propionic acid-13C3.

Reduction: It can be reduced to form propanol-13C3.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Propionic acid-13C3.

Reduction: Propanol-13C3.

Substitution: Various substituted propionate derivatives.

Comparación Con Compuestos Similares

- Sodium acetate-13C2

- Sodium butyrate-13C4

- Sodium propionate-1-13C

- Sodium propionate-2-13C

- Propionic acid-13C3

Comparison: Sodium propionate-13C3 is unique due to its specific labeling of all three carbon atoms with the 13C isotope. This makes it particularly useful in studies where complete tracing of the propionate molecule is required. In contrast, compounds like sodium acetate-13C2 or sodium butyrate-13C4 have different labeling patterns and are used for tracing different metabolic pathways .

Actividad Biológica

Sodium propionate-13C3 is a stable isotopic variant of sodium propionate, where all three carbon atoms are labeled with carbon-13 (). This compound serves primarily as a tracer in metabolic studies, allowing researchers to investigate its biological activity and metabolic pathways within various biological systems. This article explores the biological activity of sodium propionate-13C3, highlighting its applications in research, key findings from studies, and relevant data.

Sodium propionate-13C3 is characterized by its white crystalline solid form and is soluble in water. Its chemical formula is , and it has a CAS number of 152571-51-2. The primary distinction between sodium propionate-13C3 and its non-labeled counterpart lies in the isotopic composition, which facilitates tracking in metabolic studies. The mechanism of action for sodium propionate-13C3 is not specific; rather, it acts as a tracer molecule that allows researchers to monitor the utilization and transformation of propionate within cellular metabolism .

Applications in Metabolic Studies

Sodium propionate-13C3 is utilized in various research contexts, particularly in studies involving:

- Metabolic Pathway Analysis : It helps elucidate the metabolic pathways involving propionate, including its incorporation into key metabolites such as succinyl-CoA and glucose.

- Nutritional Research : Understanding how propionate affects energy metabolism and nutrient utilization in different animal models, especially ruminants like dairy cows.

- Disease Models : Investigating the role of propionate in metabolic disorders and its potential therapeutic effects.

1. Metabolism in Dairy Cows

A significant study examined the effects of varying concentrations of sodium propionate-13C3 on liver metabolism in dairy cows. The results indicated that increased concentrations of sodium propionate led to enhanced enrichment in metabolites such as succinate, fumarate, malate, citrate, and propionyl-CoA over time. Notably, while higher concentrations did not affect the enrichment of acetyl-CoA or glucose significantly, they did enhance the overall metabolic flux through the tricarboxylic acid (TCA) cycle .

Table 1: Total Enrichment Over Time

| Time (min) | 1 mM Propionate | 2 mM Propionate | 4 mM Propionate |

|---|---|---|---|

| 0.5 | 17.4% | 23.2% | 33.8% |

| 15 | Data not shown | Data not shown | Data not shown |

| 60 | Data not shown | Data not shown | Data not shown |

2. Cardiac Metabolism Studies

In another study involving rats, intraperitoneal injection of sodium propionate-13C3 revealed significant changes in cardiac metabolism. The infusion led to increased levels of methylcitrate and other metabolites related to energy production pathways. This suggests that sodium propionate can influence cardiac energy metabolism by altering metabolite concentrations within the heart tissue .

Table 2: Metabolite Concentrations Post-Injection

| Metabolite | Concentration (nmol/g) |

|---|---|

| Methylcitrate | Increased ~100-fold |

| 3-Hydroxylpropionyl-CoA | 0.1 ± 0.03 |

| Propionylglutamate | Increased by ~10-fold |

Case Studies

Several case studies have underscored the utility of sodium propionate-13C3 in understanding metabolic processes:

- Study on Ruminant Nutrition : This research demonstrated how dietary inclusion of sodium propionate can enhance energy metabolism efficiency in lactating dairy cows.

- Cardiac Health Implications : Investigations into cardiac tissue from rats treated with sodium propionate-13C3 provided insights into potential protective mechanisms against ischemic damage through modulation of metabolic pathways.

Propiedades

IUPAC Name |

sodium;(1,2,3-13C3)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-HCULJTSZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583976 | |

| Record name | Sodium (~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152571-51-2 | |

| Record name | Sodium (~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propionate-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.